REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[CH3:6][C@H:7]1[CH2:12][C@@H:11](O)[C@H:10]([CH:14]([CH3:16])[CH3:15])[CH2:9][CH2:8]1.S(=O)(=O)(O)O>C1CCCCC1.O>[C:1]([O:5][CH:9]1[CH:10]([CH:14]([CH3:16])[CH3:15])[CH2:11][CH2:12][CH:7]([CH3:6])[CH2:8]1)(=[O:4])[CH:2]=[O:3]
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
632.4 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for about 6 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was refluxed at 80° C. to 85° C. for 3 to 4 hours
|
Duration
|
3.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
Water (115 mL) was removed by azeotropic distillation
|
Type
|
ADDITION
|
Details
|
diluted with de-ionized water (500 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
ADDITION
|
Details
|
diluted with de-ionized water (800 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with aqueous sodium bisulfite (2×70 g in 2×800 mL of de-ionized water)
|
Type
|
ADDITION
|
Details
|
was added to it in one hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with de-ionized water (2×200 mL) at room temperature
|
Type
|
CUSTOM
|
Details
|
The wet mass obtained
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours at 40° C. to 45° C
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at the same temperature for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with de-ionized water (200 mL) at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |